molecular formula C7H7NO4 B8559190 3-Hydroxy-5-methoxypicolinic acid

3-Hydroxy-5-methoxypicolinic acid

Cat. No.: B8559190
M. Wt: 169.13 g/mol
InChI Key: FJLFSSDXAARKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-5-methoxypicolinic acid is a chemical compound of significant interest in biochemical and pharmacological research, particularly within the study of the kynurenine pathway of tryptophan metabolism. This pathway is the main route of tryptophan degradation in mammals and is responsible for producing several neuroactive and immunoregulatory metabolites . Picolinic acid (PICA) is a known end-product of this pathway, formed from the unstable intermediate 2-amino-3-carboxymuconate semialdehyde . Derivatives of picolinic acid, such as this compound, are thus valuable tools for investigating metabolic processes, enzyme functions, and the balance of neuroprotective and neurotoxic mechanisms in the body . Research into related picolinic acid compounds has shown their relevance in studies of migraine pathophysiology, where altered levels of tryptophan metabolites have been observed , and in broader neurodegenerative conditions such as Alzheimer's, Parkinson's, and Huntington's diseases, where the kynurenine pathway is often dysregulated . The structural features of the picolinic acid core also make it a versatile building block in organic synthesis and a potential ligand for metal chelation, which can be explored in the development of novel catalysts or therapeutic agents . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

3-hydroxy-5-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C7H7NO4/c1-12-4-2-5(9)6(7(10)11)8-3-4/h2-3,9H,1H3,(H,10,11)

InChI Key

FJLFSSDXAARKCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C(=O)O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that 3-hydroxy-5-methoxypicolinic acid exhibits notable antimicrobial properties. It has been studied for its effectiveness against Gram-positive bacteria and fungi, which are increasingly resistant to conventional treatments. For instance, preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways related to vitamin B6 metabolism, potentially serving as a scaffold for developing new antimicrobial agents.

Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Studies have demonstrated its ability to modulate cytokine release in immune cells, suggesting potential applications in treating inflammatory diseases . The mechanism of action is currently under investigation, with ongoing research aimed at elucidating its therapeutic potential.

Anticancer Research
In the realm of oncology, this compound has been explored for its anticancer properties. It has been implicated in reducing cell viability in various cancer cell lines, including lung cancer models. The compound's unique structure allows it to interact with specific biological targets, making it a candidate for further development as an anticancer drug .

Agricultural Applications

Pesticide Development
The structural characteristics of this compound lend themselves to applications in agricultural chemistry, particularly as a precursor for developing new pesticides. Its bioactive properties can be harnessed to create compounds that effectively target pests while minimizing environmental impact.

Plant Growth Regulation
Research has also suggested that derivatives of this compound may act as plant growth regulators. These compounds can enhance growth rates and yield in various crops by influencing metabolic pathways involved in plant development.

Synthesis and Derivatives

Synthetic Methods
Various synthetic routes have been developed to produce this compound and its derivatives. These methods often involve multi-step processes that include chlorination and substitution reactions, allowing for the introduction of different functional groups tailored for specific applications .

Table: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
3-Hydroxy-4-methoxypicolinic acidHydroxyl and methoxy groups on different positionsExhibits different biological activities
3-Hydroxy-6-methylpicolinic acidMethyl group instead of methoxyPotentially different pharmacological effects
2-Hydroxy-5-methoxypyridinePyridine ring with hydroxyl and methoxyMay have distinct reactivity patterns

Case Studies and Research Findings

Case Study: Antimicrobial Efficacy
In a study focusing on antimicrobial resistance, this compound derivatives were tested against multidrug-resistant strains of Staphylococcus aureus and Candida auris. The results indicated significant antimicrobial activity, suggesting these compounds could serve as templates for new antibiotics .

Case Study: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of the compound in vitro using RBL-2H3 cells stimulated with IgE. The findings revealed that treatment with this compound resulted in a dose-dependent reduction in IL-4 release, highlighting its potential role in developing anti-inflammatory therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Methoxypicolinic Acid

  • Structure : Methoxy group at position 5; lacks the hydroxyl group at position 3.
  • Applications : Used in medicinal chemistry as a ligand or intermediate, similar to other picolinic acid derivatives .

5-Bromo-3-methoxypicolinic Acid

  • Structure : Bromo (-Br) substituent at position 5 and methoxy group at position 3.
  • Key Differences :
    • Bromine’s electron-withdrawing effect increases electrophilicity at the pyridine ring, enhancing reactivity in cross-coupling reactions.
    • Higher molecular weight (265.02 g/mol) compared to 3-Hydroxy-5-methoxypicolinic acid (estimated ~169.14 g/mol).
  • Applications : Valued in synthetic chemistry for constructing complex heterocycles .

5-(4-(Trifluoromethoxy)phenyl)picolinic Acid

  • Structure : Trifluoromethoxy (-OCF₃)-substituted phenyl group at position 4.
  • Key Differences: Enhanced lipophilicity due to the trifluoromethoxy group, improving membrane permeability.
  • Applications : Explored in drug discovery for targeting hydrophobic protein pockets .

5-Methylpicolinic Acid

  • Structure : Methyl (-CH₃) group at position 5.
  • Key Differences :
    • Methyl group provides steric bulk without significant electronic effects, leading to weaker hydrogen-bonding capacity than this compound.
    • Higher metabolic stability due to reduced susceptibility to oxidative demethylation compared to methoxy-containing analogs.
  • Applications : Used as a building block in agrochemicals and pharmaceuticals .

Structural and Functional Data Table

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
This compound -OH (3), -OCH₃ (5) C₇H₇NO₄ High hydrogen-bonding capacity, chelating agent (inferred)
5-Methoxypicolinic acid -OCH₃ (5) C₇H₇NO₃ Intermediate in drug synthesis
5-Bromo-3-methoxypicolinic acid -Br (5), -OCH₃ (3) C₇H₆BrNO₃ Electrophilic reactivity in cross-coupling
5-(4-(Trifluoromethoxy)phenyl) -OCF₃-Ph (5) C₁₃H₈F₃NO₃ Lipophilicity for membrane penetration
5-Methylpicolinic acid -CH₃ (5) C₇H₇NO₂ Metabolic stability in agrochemicals

Research Findings and Implications

  • Electronic Effects: The hydroxyl group in this compound enhances acidity at position 3, making it a stronger chelator than non-hydroxylated analogs like 5-Methoxypicolinic acid .
  • Steric vs. Electronic Trade-offs : Bulky substituents (e.g., trifluoromethoxy phenyl in ) improve lipophilicity but may reduce target engagement efficiency compared to smaller groups like -OH or -OCH₃.
  • Synthetic Utility : Bromo and methoxy substitutions (e.g., ) enable versatile functionalization in heterocyclic synthesis.

Q & A

Basic: What synthetic routes are commonly employed for preparing 3-Hydroxy-5-methoxypicolinic acid?

Answer:

  • Methoxylation of Precursors : Introduce a methoxy group at position 5 of 3-hydroxypicolinic acid using methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC to avoid over-methylation .
  • Demethylation Strategies : Start with a higher methoxy derivative (e.g., 3,5-dimethoxypicolinic acid) and selectively remove the 5-methoxy group using BBr₃ in dichloromethane. Optimize reaction time and temperature to prevent side reactions .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy at C5 and hydroxyl at C3). Compare chemical shifts with computational predictions or analogs like 3-hydroxypicolinic acid .
  • HPLC-UV/MS : Assess purity (>95%) using reversed-phase C18 columns with UV detection at 254 nm. Pair with ESI-MS to verify molecular weight (e.g., [M+H]+ = 170.15 g/mol) .

Basic: How should this compound be stored to prevent degradation?

Answer:

  • Storage Conditions : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid moisture and incompatible materials (e.g., strong oxidizers) to prevent hydrolysis or oxidation .
  • Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) and track degradation via HPLC. Degradation products may include quinone derivatives due to autoxidation .

Advanced: How can researchers resolve spectral contradictions (e.g., unexpected NMR peaks) in derivatives?

Answer:

  • 2D NMR Techniques : Use COSY and HSQC to resolve overlapping signals and confirm connectivity. For example, unexpected peaks may arise from tautomeric equilibria (e.g., keto-enol forms) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) to identify structural anomalies or impurities .

Advanced: What strategies optimize synthesis yield during scale-up?

Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) using a fractional factorial design. Prioritize factors affecting regioselectivity (e.g., methoxy positioning) .
  • In-Situ Monitoring : Employ FTIR or LC-MS to track intermediate formation. For example, detect transient intermediates (e.g., methylated quinones) that reduce yield .

Advanced: How do hydroxyl and methoxy substituents influence biological interactions?

Answer:

  • Hydrogen Bonding vs. Steric Effects : The 3-hydroxy group may chelate metal ions (e.g., Fe³⁺), while the 5-methoxy group enhances lipophilicity. Compare activity with analogs (e.g., 3-hydroxy-4-methoxypicolinic acid) in enzyme inhibition assays .
  • Synergistic Effects : Test hybrid molecules (e.g., conjugates with flavonoids) to evaluate enhanced antioxidant or anti-inflammatory activity .

Advanced: What handling practices minimize decomposition during experiments?

Answer:

  • Inert Atmosphere : Conduct reactions under N₂/Ar using Schlenk lines. Use cold, anhydrous solvents (e.g., THF, DCM) to suppress autoxidation .
  • Deoxygenated Solvents : Pre-treat solvents with molecular sieves and sparge with inert gas. Avoid prolonged stirring in open air .

Advanced: How to investigate enzymatic modulation by this compound?

Answer:

  • Kinetic Assays : Measure enzyme inhibition (e.g., tyrosine phosphatase) using Michaelis-Menten analysis. Vary inhibitor concentrations (0–100 µM) and fit data to competitive/non-competitive models .
  • Molecular Docking : Use AutoDock Vina to predict binding modes. Validate with mutagenesis (e.g., alanine scanning of active-site residues) .

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